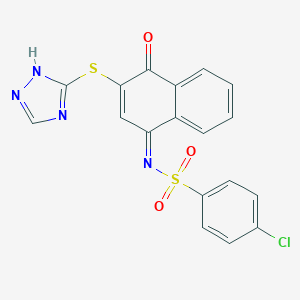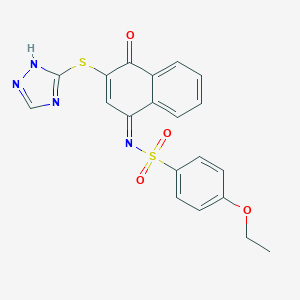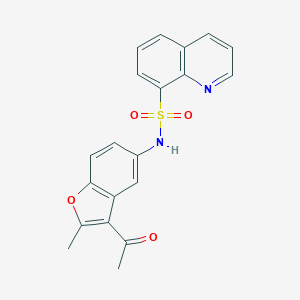![molecular formula C20H19N3O4S B280866 N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide, commonly known as MCAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCAQ belongs to the class of sulfonamide compounds and is known to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways.
Mécanisme D'action
The mechanism of action of MCAQ involves its ability to inhibit the activity of enzymes and proteins involved in biological pathways. MCAQ has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis.
Biochemical and Physiological Effects:
MCAQ has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways. It has been shown to inhibit the activity of carbonic anhydrase, metalloproteinases, and tyrosine kinases. Inhibition of these enzymes and proteins leads to the inhibition of cancer cell growth, reduction of angiogenesis, and induction of apoptosis. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
MCAQ has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins involved in biological pathways, making it a valuable tool for studying these pathways. It has also been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent for these diseases. However, MCAQ has some limitations for lab experiments. It is a complex molecule that requires careful optimization of reaction conditions to obtain high yields and purity. It is also a potent inhibitor of various enzymes and proteins, which can lead to off-target effects and toxicity.
Orientations Futures
There are several future directions for the study of MCAQ. One potential direction is the development of more efficient synthesis methods to obtain high yields and purity. Another direction is the study of the structure-activity relationship of MCAQ to identify more potent and selective inhibitors of specific enzymes and proteins. MCAQ has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis, and future studies may focus on its clinical efficacy in these diseases. Additionally, the potential use of MCAQ as a therapeutic agent for other diseases such as cancer and neurodegenerative diseases may also be explored.
Méthodes De Synthèse
The synthesis of MCAQ involves the reaction of 8-hydroxyquinoline with 2-(4-morpholinyl) ethyl isocyanate followed by the reaction with sulfuryl chloride. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain MCAQ. The synthesis of MCAQ is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
MCAQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on various enzymes and proteins involved in biological pathways such as carbonic anhydrase, metalloproteinases, and tyrosine kinases. MCAQ has been shown to inhibit the growth of cancer cells, reduce angiogenesis, and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Formule moléculaire |
C20H19N3O4S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
N-[2-(morpholine-4-carbonyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c24-20(23-11-13-27-14-12-23)16-7-1-2-8-17(16)22-28(25,26)18-9-3-5-15-6-4-10-21-19(15)18/h1-10,22H,11-14H2 |
Clé InChI |
YDYOSXWFRYFOAO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)
